molecular formula C19H18ClN3O2S B3403069 2-[(4-Chlorobenzyl)sulfonyl]-3-pyrrolidin-1-ylquinoxaline CAS No. 1105213-57-7

2-[(4-Chlorobenzyl)sulfonyl]-3-pyrrolidin-1-ylquinoxaline

Cat. No. B3403069
CAS RN: 1105213-57-7
M. Wt: 387.9
InChI Key: VLUPNMGKRARUTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Chlorobenzyl)sulfonyl]-3-pyrrolidin-1-ylquinoxaline, also known as CPQ, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPQ belongs to the quinoxaline family of compounds, which have been studied extensively for their diverse biological activities. In

Mechanism of Action

2-[(4-Chlorobenzyl)sulfonyl]-3-pyrrolidin-1-ylquinoxaline's mechanism of action is not fully understood, but it has been shown to inhibit the activity of various enzymes and receptors. 2-[(4-Chlorobenzyl)sulfonyl]-3-pyrrolidin-1-ylquinoxaline has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. 2-[(4-Chlorobenzyl)sulfonyl]-3-pyrrolidin-1-ylquinoxaline has also been shown to inhibit the activity of phosphodiesterases, enzymes involved in the breakdown of cyclic nucleotides. Additionally, 2-[(4-Chlorobenzyl)sulfonyl]-3-pyrrolidin-1-ylquinoxaline has been shown to bind to and activate the sigma-1 receptor, a receptor involved in various cellular processes.
Biochemical and Physiological Effects
2-[(4-Chlorobenzyl)sulfonyl]-3-pyrrolidin-1-ylquinoxaline's biochemical and physiological effects have been studied in various in vitro and in vivo models. 2-[(4-Chlorobenzyl)sulfonyl]-3-pyrrolidin-1-ylquinoxaline has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. 2-[(4-Chlorobenzyl)sulfonyl]-3-pyrrolidin-1-ylquinoxaline has also been shown to reduce the production of pro-inflammatory cytokines in immune cells. Additionally, 2-[(4-Chlorobenzyl)sulfonyl]-3-pyrrolidin-1-ylquinoxaline has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-[(4-Chlorobenzyl)sulfonyl]-3-pyrrolidin-1-ylquinoxaline has several advantages for lab experiments, including its stability and solubility in various solvents. 2-[(4-Chlorobenzyl)sulfonyl]-3-pyrrolidin-1-ylquinoxaline is also relatively easy to synthesize, making it accessible for researchers. However, 2-[(4-Chlorobenzyl)sulfonyl]-3-pyrrolidin-1-ylquinoxaline's mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, 2-[(4-Chlorobenzyl)sulfonyl]-3-pyrrolidin-1-ylquinoxaline's potential toxicity and side effects need to be further studied before it can be used in clinical settings.

Future Directions

There are several future directions for 2-[(4-Chlorobenzyl)sulfonyl]-3-pyrrolidin-1-ylquinoxaline research. One direction is to further explore 2-[(4-Chlorobenzyl)sulfonyl]-3-pyrrolidin-1-ylquinoxaline's potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to investigate 2-[(4-Chlorobenzyl)sulfonyl]-3-pyrrolidin-1-ylquinoxaline's mechanism of action and identify its target proteins. Additionally, future studies should focus on optimizing 2-[(4-Chlorobenzyl)sulfonyl]-3-pyrrolidin-1-ylquinoxaline's pharmacokinetics and reducing its potential toxicity and side effects. Overall, 2-[(4-Chlorobenzyl)sulfonyl]-3-pyrrolidin-1-ylquinoxaline has the potential to be a valuable tool for scientific research and may have future therapeutic applications.

Scientific Research Applications

2-[(4-Chlorobenzyl)sulfonyl]-3-pyrrolidin-1-ylquinoxaline has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. 2-[(4-Chlorobenzyl)sulfonyl]-3-pyrrolidin-1-ylquinoxaline has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-[(4-Chlorobenzyl)sulfonyl]-3-pyrrolidin-1-ylquinoxaline has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 2-[(4-Chlorobenzyl)sulfonyl]-3-pyrrolidin-1-ylquinoxaline has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfonyl]-3-pyrrolidin-1-ylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c20-15-9-7-14(8-10-15)13-26(24,25)19-18(23-11-3-4-12-23)21-16-5-1-2-6-17(16)22-19/h1-2,5-10H,3-4,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUPNMGKRARUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=CC=CC=C3N=C2S(=O)(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Chlorobenzyl)sulfonyl]-3-pyrrolidin-1-ylquinoxaline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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